
3-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide typically involves the reaction of 1H-pyrazole with a suitable amine and a propanamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes and the inhibition of cell growth. Additionally, it may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and the induction of cell death .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole: A basic pyrazole derivative with similar biological activities.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with potential therapeutic applications.
N,N-Dimethylpropanamide: A related compound with similar chemical properties.
Uniqueness
3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and potential applications. Its combination of a pyrazole ring and a propanamide moiety provides it with distinct biological activities and makes it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-10(9-15-8-4-6-13-15)12-7-5-11(16)14(2)3/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Clave InChI |
IKEKSAVJLZVXMH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CC=N1)NCCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
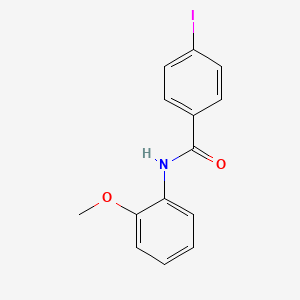
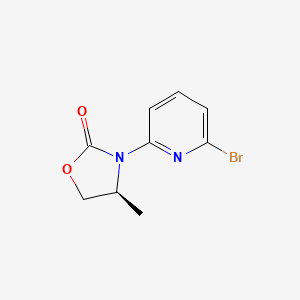

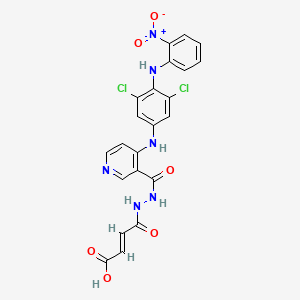
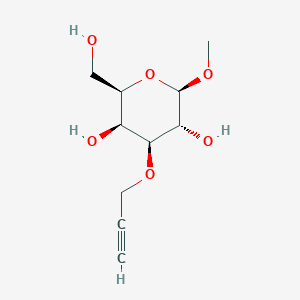
![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)


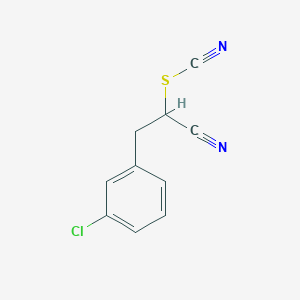
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
